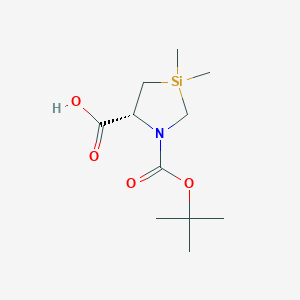

(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

CAS No.: 268224-29-9

Cat. No.: VC2031750

Molecular Formula: C11H21NO4Si

Molecular Weight: 259.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 268224-29-9 |

|---|---|

| Molecular Formula | C11H21NO4Si |

| Molecular Weight | 259.37 g/mol |

| IUPAC Name | (5R)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H21NO4Si/c1-11(2,3)16-10(15)12-7-17(4,5)6-8(12)9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 |

| Standard InChI Key | BUYPNQDTQVFCBL-QMMMGPOBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[Si](C[C@H]1C(=O)O)(C)C |

| SMILES | CC(C)(C)OC(=O)N1C[Si](CC1C(=O)O)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)N1C[Si](CC1C(=O)O)(C)C |

Introduction

Chemical Structure and Properties

The structure of (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid features a five-membered heterocyclic ring containing both nitrogen and silicon atoms. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis. The silicon atom bears two methyl substituents, contributing to the unique electronic and steric properties of this compound. The carboxylic acid moiety is attached to the carbon at position 5, which possesses the R absolute configuration, providing stereochemical specificity for potential asymmetric synthesis applications .

The presence of the Boc protecting group suggests this compound's utility in sequential synthetic strategies, where controlled deprotection and subsequent functionalization can be achieved. The carboxylic acid group provides a convenient handle for further transformations, including amide bond formation, esterification, or other derivatizations that would be relevant in peptide chemistry .

Table 1: Structural Characteristics of (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

| Structural Element | Description |

|---|---|

| Ring System | 5-membered azasilolidine (contains N and Si atoms) |

| Protecting Group | tert-butoxycarbonyl (Boc) on nitrogen |

| Silicon Substitution | Two methyl groups |

| Functional Group | Carboxylic acid at C-5 position |

| Stereochemistry | R configuration at C-5 |

Physical and Chemical Properties

The physical and chemical properties of (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid provide important information for researchers working with this compound in laboratory settings. Understanding these properties is crucial for predicting reactivity, developing purification strategies, and optimizing reaction conditions in synthetic applications .

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 268224-29-9 |

| Molecular Formula | C11H21NO4Si |

| Molecular Weight | 259.37 g/mol |

| Exact Mass | 259.12400 Da |

| Boiling Point | 358°C (at unspecified pressure) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| LogP | 2.29410 |

| PSA | 66.84000 |

The compound is characterized by a relatively high boiling point of 358°C, indicating significant intermolecular forces that need to be overcome for vaporization . With a moderate LogP value of 2.29410, it exhibits a balance between hydrophilicity and lipophilicity, which may influence its solubility in various solvents and potential for membrane permeability in biological systems . The presence of one hydrogen bond donor (the carboxylic acid OH) and four hydrogen bond acceptors suggests capacity for intermolecular hydrogen bonding, which could affect crystallinity, solubility, and binding interactions .

Chemical Identifiers and Nomenclature

Accurate identification of (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is essential for database searches, literature reviews, and regulatory documentation. The compound is registered under various naming systems and identifiers, providing multiple access points for information retrieval and cross-referencing .

Table 3: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 268224-29-9 |

| MDL Number | MFCD19689677 |

| IUPAC Name | (5R)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid |

| Common Name | (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid |

| InChI | InChI=1S/C11H21NO4Si/c1-11(2,3)16-10(15)12-7-17(4,5)6-8(12)9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 |

| InChIKey | BUYPNQDTQVFCBL-QMMMGPOBSA-N |

| SMILES | CC(C)(C)OC(=O)N1CSi(C)C |

| HS Code | 2918990090 |

The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic way to describe the compound's structure, while the Simplified Molecular Input Line Entry System (SMILES) and International Chemical Identifier (InChI) offer machine-readable representations that facilitate computational analysis and database integration. The CAS number serves as a unique identifier assigned by the Chemical Abstracts Service, enabling consistent tracking across scientific literature and regulatory documents .

While specific synthetic routes for (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid are not extensively detailed in the available literature, the compound has been referenced in several patents and scientific publications, suggesting its relevance in chemical research and pharmaceutical development . Compounds with similar structures are typically synthesized through reactions involving silicon-containing precursors and nitrogen-containing reagents.

Synthetic Approaches

Literature citations from European Journal of Organic Chemistry (2000) suggest methodologies for preparing this or closely related compounds, which could involve silicon-mediated cyclization reactions or other approaches to constructing the heterocyclic core structure . The stereoselectivity in the synthesis may be achieved through asymmetric catalysis, chiral auxiliaries, or resolution techniques to obtain the desired R enantiomer.

| Hazard Statement | Code | Description |

|---|---|---|

| H302 | Warning | Harmful if swallowed |

| H315 | Warning | Causes skin irritation |

| H319 | Warning | Causes serious eye irritation |

| H335 | Warning | May cause respiratory irritation |

Recommended precautionary measures include:

-

Wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Working in a well-ventilated area or under a fume hood.

-

Avoiding contact with skin, eyes, and respiratory system.

-

Storing in a cool, dry place away from incompatible materials, preferably at 2-8°C as indicated by some suppliers .

-

Following appropriate disposal procedures according to local regulations.

Related Compounds

Several structurally related compounds have been identified in the literature, providing context for understanding the chemical space surrounding (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid. These analogs differ in their stereochemistry, protecting groups, or core structure, offering insights into structure-activity relationships and potential alternative building blocks for similar applications .

Table 5: Structurally Related Compounds

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| (S)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid | 1334313-67-5 | S configuration at C-5 (opposite stereochemistry) |

| 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid | 1425942-11-5 | Fmoc protecting group instead of Boc |

| (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid | 905297-74-7 | No protecting group on nitrogen, S stereochemistry |

The S enantiomer (CAS: 1334313-67-5) represents the mirror image of our target compound, with potential differences in biological activity and molecular recognition properties . The Fmoc-protected analog (CAS: 1425942-11-5) offers an alternative protection strategy that may be advantageous in certain synthetic contexts, particularly in solid-phase peptide synthesis where orthogonal protecting group strategies are often employed . The unprotected derivative (CAS: 905297-74-7) provides a simpler scaffold that could serve as a synthetic precursor or allow for alternative functionalization of the nitrogen atom .

Research Findings and Applications in Peptide Chemistry

Research involving azasilolidine derivatives and related compounds has focused primarily on their applications in peptide chemistry, particularly in the context of azapeptides and peptidomimetics . Azapeptides, in which the α-carbon of one or more amino acid residues is replaced with a nitrogen atom, exhibit interesting conformational properties that can influence biological activity and stability.

Azapeptide Synthesis and Structural Features

One significant application for compounds like (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is in the synthesis of azapeptides, which have been shown to have a propensity for adopting β-turn conformations . This structural characteristic can be advantageous in designing peptide-based drugs with improved specificity and stability. According to research findings, a general protocol for the synthesis of azapeptides without racemization on solid phase has been developed by introducing the aza-amino acid residue as an N-Boc-aza(1)-dipeptide .

This approach has been validated through the synthesis of various N-Boc-aza(1)-dipeptides and their subsequent incorporation into analogs of bioactive peptides, such as the C-terminal peptide fragment of the human calcitonin gene-related peptide (hCGRP) . By performing an "aza-amino acid scan" of antagonist peptides, researchers have been able to examine the relationship between turn secondary structure and biological activity.

Recent Methodological Advances

More recent research has explored thiocarbazate building blocks as stable precursors for incorporating aza-amino acids using both solution-phase and standard solid-phase peptide synthesis (SPPS) methods . This methodology facilitates "peptide editing" by replacing targeted amino acids with aza-amino acids within a peptide to form azapeptides with potentially enhanced properties.

The activation of thiocarbazates for coupling has been achieved through treatment with reagents such as tetrabutylammonium chloride (TBACl) and trichloroisocyanuric acid (TCCA), forming reactive acyl chloride intermediates that can undergo further coupling reactions . This approach represents a significant advance in the preparation of azapeptides, providing a more accessible route to these structurally interesting compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume